molecular formula C13H16O3 B126746 alpha-Cyclopentylmandelic acid CAS No. 427-49-6

alpha-Cyclopentylmandelic acid

Cat. No.: B126746
CAS No.: 427-49-6
M. Wt: 220.26 g/mol
InChI Key: WFLUEQCOAQCQLP-UHFFFAOYSA-N
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Description

Alpha-Cyclopentylmandelic acid: is an organic compound with the chemical formula C13H16O3 2-Cyclopentyl-2-hydroxy-2-phenylacetic acid . This compound is a white to beige powder and is used as an intermediate in the synthesis of various pharmaceutical compounds .

Mechanism of Action

Alpha-Cyclopentylmandelic acid, also known as 2-cyclopentyl-2-hydroxy-2-phenylacetic acid, is a compound with a molecular weight of 220.26 . This article will discuss its mechanism of action, including its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Grignard Reaction: One common method for synthesizing alpha-Cyclopentylmandelic acid involves the reaction of benzoylformic acid with cyclopentylmagnesium bromide.

    Continuous-Flow Synthesis: Another method involves a multistep continuous-flow process. This process includes a direct alpha-lithiation stage followed by hydroxylation using molecular oxygen.

Industrial Production Methods: The continuous-flow synthesis method is particularly suitable for industrial production. It allows for the safe handling of reactive intermediates and the use of molecular oxygen under controlled conditions, making it a scalable and efficient process .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Alpha-Cyclopentylmandelic acid can undergo oxidation reactions to form corresponding ketones or carboxylic acids.

    Reduction: It can be reduced to form alcohols or other reduced derivatives.

    Substitution: The compound can participate in substitution reactions, particularly at the hydroxyl group, to form various esters or ethers.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Acid chlorides or alkyl halides are common reagents for substitution reactions.

Major Products:

    Oxidation: Formation of cyclopentylphenylglycolic acid.

    Reduction: Formation of cyclopentylphenylmethanol.

    Substitution: Formation of esters or ethers depending on the substituent used.

Scientific Research Applications

Alpha-Cyclopentylmandelic acid is used in various scientific research applications:

Comparison with Similar Compounds

    Mandelic Acid: Similar in structure but lacks the cyclopentyl group.

    Cyclopentylphenylacetic Acid: Similar but differs in the position of the hydroxyl group.

    Phenylacetic Acid: Lacks both the cyclopentyl and hydroxyl groups.

Uniqueness: Alpha-Cyclopentylmandelic acid is unique due to the presence of both the cyclopentyl and hydroxyl groups, which confer specific chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of complex pharmaceutical compounds .

Properties

IUPAC Name

2-cyclopentyl-2-hydroxy-2-phenylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O3/c14-12(15)13(16,11-8-4-5-9-11)10-6-2-1-3-7-10/h1-3,6-7,11,16H,4-5,8-9H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFLUEQCOAQCQLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(C2=CC=CC=C2)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601311832
Record name α-Cyclopentylmandelic acid
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Molecular Weight

220.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

427-49-6
Record name α-Cyclopentylmandelic acid
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Record name alpha-Cyclopentylmandelic acid
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Record name 427-49-6
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Record name α-Cyclopentylmandelic acid
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Record name Cyclopentylphenylglycolic acid
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Record name .ALPHA.-CYCLOPENTYLMANDELIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is interesting about the crystal structure of α-Cyclopentylmandelic acid?

A1: α-Cyclopentylmandelic acid crystallizes in the orthorhombic space group Pna21 with Z = 8, meaning there are eight molecules within the unit cell. Interestingly, the unit cell contains two independent molecules of α-Cyclopentylmandelic acid that are related by pseudosymmetry elements. [] Essentially, these molecules are nearly identical but not related by typical crystallographic symmetry operations. This pseudosymmetry arises because the structure can be derived from the higher symmetry space group Pnam by translating the x coordinates of one molecule by −1/4 with respect to the other. []

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